(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride
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Overview
Description
(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride is a chiral piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound is notable for its stereochemistry, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols, which provide high enantiomeric excess . Another method involves ring-closing metathesis followed by SN2 displacement reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using immobilized enzymes or chiral catalysts to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often employed to reduce ketones or aldehydes to alcohols.
Substitution: Common in the modification of the piperidine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the target .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: Another chiral piperidine derivative with different substituents.
3,4-Dihydroxy-3-methyl-2-pentanone: A compound with similar stereochemistry but different functional groups.
Uniqueness
(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl and a phenyl group on the piperidine ring. This combination of features can result in distinct biological activities and chemical properties compared to other piperidine derivatives.
Properties
IUPAC Name |
(3S,4R)-4-methyl-3-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H/t10-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMICDKJSLDYHT-IYJPBCIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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